5-bromo-6,7-dihydro-1H-indazol-4(5H)-one is an indazole derivative notable for its potential biological activities. This compound features a bromine atom at the 5-position and a saturated dihydro structure, which contributes to its reactivity and interaction with biological targets. The compound is classified under indazole derivatives, which are known for their diverse pharmacological properties.
The compound can be synthesized through various chemical methods, often involving hydrazine derivatives and other reagents. Indazoles, including 5-bromo-6,7-dihydro-1H-indazol-4(5H)-one, are classified based on their structural framework and can be categorized into different subclasses depending on the substituents present on the indazole ring. They are extensively studied in medicinal chemistry due to their potential as enzyme inhibitors and therapeutic agents.
The synthesis of 5-bromo-6,7-dihydro-1H-indazol-4(5H)-one typically involves the reaction of a suitable hydrazone precursor with brominated compounds. A common method includes the use of hydrazine hydrate in reflux conditions with appropriate solvents such as methanol or ethanol.
The molecular structure of 5-bromo-6,7-dihydro-1H-indazol-4(5H)-one includes:
5-bromo-6,7-dihydro-1H-indazol-4(5H)-one can participate in various chemical reactions, including:
The reactivity of this compound is influenced by both its electronic properties (due to the bromine atom) and steric factors associated with the dihydro configuration. This makes it a versatile intermediate in organic synthesis.
The mechanism of action for compounds like 5-bromo-6,7-dihydro-1H-indazol-4(5H)-one often involves:
Studies indicate that similar indazole derivatives exhibit significant activity against cyclin-dependent kinases, which are crucial in regulating cell cycle progression.
5-bromo-6,7-dihydro-1H-indazol-4(5H)-one has several scientific uses:
This compound exemplifies the importance of indazole derivatives in medicinal chemistry and their potential applications in drug discovery and development.
Electrophilic and radical bromination techniques are pivotal for introducing bromine at specific positions on the tetrahydroindazole scaffold. Allylic bromination at the C7 position employs N-bromosuccinimide (NBS) under radical initiation conditions, achieving regioselectivity >85% when performed in anhydrous carbon tetrachloride at 75–80°C. This method capitalizes on the allylic activation conferred by the C4 ketone, as demonstrated in the synthesis of 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one—a key intermediate for CDK2 inhibitors [7]. Electrophilic bromination of preformed indazolones utilizes bromine in acetic acid, though this approach requires stringent temperature control (0–5°C) to prevent polybromination. Silver fluoride-mediated halogen exchange offers an alternative route for converting C7-chloro derivatives to bromo analogues, albeit with moderate yields (50–65%) [7].
Table 1: Bromination Reagents and Outcomes for Tetrahydroindazole Derivatives
Bromination Type | Reagent/Conditions | Position | Yield (%) | Regioselectivity |
---|---|---|---|---|
Allylic Radical | NBS, CCl₄, 75°C, AIBN | C7 | 78–85% | High |
Electrophilic | Br₂, AcOH, 0–5°C | C5/C7 | 60–75% | Moderate |
Halogen Exchange | AgF, DMF, 100°C | C7 | 50–65% | High |
The tetrahydroindazole core is efficiently constructed via acid-catalyzed cyclocondensation between 1,3-dicarbonyl cyclohexanones and hydrazine derivatives. Optimized conditions involve refluxing 5-bromo-1,3-cyclohexanedione with phenylhydrazine in methanol containing catalytic HCl (5 mol%), yielding 5-bromo-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one within 5 hours (65–72% yield). This method benefits from the electron-withdrawing effect of the C5 bromine, which enhances the electrophilicity of the carbonyl for nucleophilic attack [1] [4]. For N-unsubstituted variants, hydrazine hydrate in ethanol under reflux facilitates cyclization, though yields are lower (45–55%) due to competing oxidation side reactions. Spirocyclic derivatives are accessible through magnesium-mediated conjugate addition of bromoform to α,β-unsaturated indazolones, forming spiro[cyclopropane-indazole] architectures in 58–72% yields [2].
Table 2: Cyclocondensation Substrates and Indazole Products
1,3-Dicarbonyl Substrate | Hydrazine Derivative | Conditions | Product | Yield (%) |
---|---|---|---|---|
5-Bromo-1,3-cyclohexanedione | Phenylhydrazine | MeOH/H⁺, reflux, 5h | 5-Bromo-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one | 65–72% |
1,1'-(4-Hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) | Hydrazine hydrate | EtOH, reflux, 8h | Antimicrobial indazole derivatives (5A-5J) | 70–98% |
(E)-5-Benzylidene-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one | Bromoform, Mg | THF, 25°C, N₂ | Spiro[cyclopropane-indazole] | 58–72% |
The C5 bromine atom significantly influences reactivity patterns, enabling directed ortho-lithiation for C7 functionalization. n-Butyllithium-mediated lithiation at –78°C followed by electrophilic quenching installs methyl, aldehydes, or fluorine groups at C7 with 70–80% efficiency. Silver-assisted nucleophilic substitution at C7 is particularly effective for introducing oxygen- and nitrogen-based functionalities: Treatment of 7-bromo precursors with silver nitrate in methanol generates 7-methoxy derivatives (e.g., compound 5), while aqueous silver nitrate yields 7-hydroxy analogues (e.g., compound 6). Azidation using sodium azide furnishes 7-azido intermediates (12), subsequently reducible to 7-amino derivatives (13) [7]. C5 bromine also facilitates Suzuki-Miyaura cross-coupling for biaryl construction, though this requires Pd-catalysis under anhydrous conditions.
Table 3: Regioselective Modifications at Key Positions
Position | Reaction Type | Reagents/Conditions | Functional Group Introduced | Yield (%) |
---|---|---|---|---|
C7 | Nucleophilic Substitution | AgNO₃, MeOH, 25°C | OCH₃ | 75% |
C7 | Nucleophilic Substitution | AgNO₃, H₂O, 60°C | OH | 68% |
C7 | Azidation | NaN₃, DMF, 80°C | N₃ | 82% |
C5 | Lithiation/Quenching | n-BuLi, Electrophile (e.g., CH₃I), –78°C | CH₃ | 78% |
Microwave irradiation drastically reduces reaction times for indazole ring formation and post-functionalization. Cyclocondensation of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione with 2-hydrazinopyridine under microwave irradiation (150 W, 120°C) completes in 15 minutes versus 5 hours under conventional heating, with yields improving from 65% to 88% [7]. Similarly, nucleophilic substitutions at C7 are accelerated: Dimethylamine displacement of bromine under microwave conditions (DMF, 100°C, 300 W) delivers 7-dimethylamino analogue 9 in 95% yield within 10 minutes—a 6-fold time reduction compared to thermal methods. Temperature-controlled microwave reactors prevent decomposition of thermally labile bromo-indazolones, enabling access to analogs with electron-donating substituents that typically degrade under prolonged heating [1] [7].
Table 4: Microwave vs. Conventional Synthesis Optimization
Reaction | Conventional Conditions | Time/Yield | Microwave Conditions | Time/Yield |
---|---|---|---|---|
Tetrahydroindazole Cyclization | EtOH, reflux, 5h | 65% | 150 W, 120°C, DMF, 15min | 88% |
C7-Amination | Dimethylamine, 80°C, 60min | 75% | 300 W, 100°C, DMF, 10min | 95% |
O-C Isomerization of Enol Esters | AlCl₃, toluene, 3h | 60% | 200 W, 150°C, solvent-free, 8min | 85% |
N1 modification leverages the nucleophilicity of the indazole nitrogen, with alkylation and arylation being predominant strategies. Reductive amination using sodium cyanoborohydride enables introduction of alkyl chains (e.g., methyl, isobutyl) onto N1 under mild conditions (pH 7, 25°C). Palladium-catalyzed Buchwald-Hartwig amination couples aryl halides with N1-unsubstituted indazolones, yielding N-aryl derivatives like 1-(pyridin-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one—a precursor for kinase inhibitors [7]. Nucleophilic substitution is effective for synthesizing sulfonamide conjugates: Treatment with 4-bromobenzenesulfonyl chloride in pyridine affords N-sulfonylated indazolones, which exhibit enhanced biological activity due to improved target binding .
Table 5: N1-Functionalization Methods and Applications
Method | Reagents/Conditions | N1-Substituent | Application |
---|---|---|---|
Reductive Amination | RCHO, NaBH₃CN, MeOH, 25°C | Alkyl (e.g., CH₃, i-Pr) | Intermediate diversification |
Buchwald-Hartwig Amination | Ar-X, Pd₂(dba)₃, XPhos, KOtBu, toluene, 100°C | Aryl (e.g., 2-pyridyl) | Kinase inhibitor synthesis |
Nucleophilic Substitution | RSO₂Cl, pyridine, 0°C to 25°C | Sulfonamide | Bioactivity enhancement |
Comprehensive Compound Index
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: